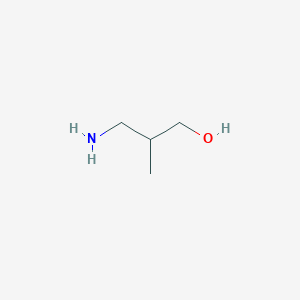

3-Amino-2-methylpropan-1-ol

Description

3-Amino-2-methylpropan-1-ol (CAS: 15518-10-2) is an organic compound with the molecular formula C₄H₁₁NO and a molecular weight of 89.136 g/mol . It is a colorless liquid with a density of 0.9±0.1 g/cm³, a boiling point of 168.3±13.0 °C, and a flash point of 55.6±19.8 °C . The compound features a primary alcohol group and a secondary amine group attached to a branched carbon chain, making it a versatile intermediate in pharmaceutical synthesis. For example, it has been utilized in the Buchwald–Hartwig amination to produce drug candidates like AMG 925 on a multi-kilogram scale, achieving high purity (94.8%) and yield (80%) . Its applications extend to agrochemicals and specialty chemicals due to its reactivity in amine-alcohol coupling reactions.

Propriétés

IUPAC Name |

3-amino-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXBTPGZQMNAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15518-10-2 | |

| Record name | 3-Amino-2-methyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Workflow

The resolution process begins with the dissolution of racemic this compound (4) in methyl ethyl ketone (MEK) at elevated temperatures. (-)-N-(1-phenylethyl)-succinamic acid is introduced to the solution, forming diastereomeric salts upon cooling. The desired salt precipitates preferentially and is isolated via filtration. Subsequent recrystallization from methylethyl ketone ensures optical purity, with the final product exhibiting consistent optical rotation values ([α]D²⁰ = -64.2° in ethanol) and a melting point of 112–115°C.

Table 1: Resolution of Racemic this compound

This method achieves high enantiomeric excess by leveraging the differential solubility of diastereomeric salts. The use of MEK as a solvent optimizes salt formation and recovery, while recrystallization further refines purity.

Synthetic Routes to Racemic this compound

While the resolution method is well-documented, the synthesis of the racemic precursor remains a critical step. Although specific details are absent from the provided sources, general organic chemistry principles suggest two plausible pathways:

Reductive Amination of 3-Oxo-2-methylpropanal

A hypothetical route involves the reductive amination of 3-oxo-2-methylpropanal with ammonia. Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in acidic conditions could facilitate the reduction of the intermediate imine to the amine. For example:

This method parallels strategies used in the synthesis of structurally related amino alcohols, such as fluoxetine intermediates.

Hydrolysis of 3-Cyano-2-methylpropan-1-ol

Another potential route is the hydrolysis of a nitrile precursor. Treatment of 3-cyano-2-methylpropan-1-ol with aqueous acid or base under catalytic conditions (e.g., Raney nickel) would yield the corresponding amine:

While this approach is theoretically viable, experimental validation and optimization data are required to confirm its efficacy.

Industrial-Scale Considerations

Industrial production of this compound demands scalable and cost-effective methods. Continuous flow reactors and advanced purification techniques (e.g., distillation, crystallization) are likely employed to enhance yield and purity. However, the absence of explicit industrial data in the provided sources necessitates further investigation into large-scale synthesis protocols.

Analytical Validation

Critical to all preparation methods is rigorous analytical validation. Key techniques include:

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: It reacts with acyl chlorides to form oxazolines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.

Substitution: Acyl chlorides are used under mild conditions to form oxazolines.

Major Products:

Oxidation: Produces oxides.

Reduction: Produces simpler amines.

Substitution: Produces oxazolines.

Applications De Recherche Scientifique

Chemistry

- Buffer Solutions : AMPA is widely used as a buffer in biochemical assays due to its ability to maintain pH stability. It is particularly effective in biological systems where pH regulation is crucial.

- Organic Synthesis : AMPA serves as a precursor in the synthesis of oxazolines when reacted with acyl chlorides. This reaction is significant for producing various pharmaceutical intermediates and agrochemicals .

Biology

- Biochemical Assays : The compound is utilized in various biochemical assays, acting as a reagent that can influence cellular functions and metabolic pathways. Its role as a solvent or stabilizer enhances the reliability of experimental results .

- Cellular Effects : Studies indicate that AMPA can affect cell function due to its alkanolamine nature, which can interact with cellular membranes and proteins .

Medicine

- Pharmaceutical Applications : AMPA is a component in drugs such as ambuphylline and pamabrom, which are used for respiratory conditions and diuretic effects, respectively. Its properties enhance drug efficacy by improving solubility and bioavailability .

- CO2 Capture : Recent research has identified AMPA as a promising candidate for carbon dioxide capture technologies due to its high absorption capacity and low regeneration energy requirements . This application is particularly relevant in addressing climate change through enhanced greenhouse gas management.

Cosmetic Industry

AMPA is employed in the formulation of cosmetics due to its stabilizing properties and ability to act as a pH adjuster. Its use ensures product consistency and enhances skin compatibility .

Chemical Manufacturing

As an intermediate, AMPA is involved in the production of various industrial chemicals, including surfactants, emulsifiers, and other functional additives used across multiple industries .

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Buffer solutions | Maintains pH stability |

| Organic synthesis | Precursor for oxazolines | |

| Biology | Biochemical assays | Enhances reliability of results |

| Cellular effects | Influences cell function | |

| Medicine | Pharmaceutical components | Improves solubility & bioavailability |

| CO2 capture | High absorption capacity | |

| Industry | Cosmetics | Stabilizes formulations |

| Chemical manufacturing | Produces surfactants & emulsifiers |

Case Study 1: CO2 Capture Efficiency

Research conducted on AMPA's efficiency in CO2 capture demonstrated that it outperforms many conventional amines due to its steric hindrance which prevents degradation during the absorption process. The study highlighted its potential for large-scale applications in reducing atmospheric CO2 levels .

Case Study 2: Pharmaceutical Development

A study investigating the role of AMPA in drug formulation revealed that incorporating this compound improved the solubility of poorly soluble drugs by up to 50%, thus enhancing their therapeutic effectiveness .

Mécanisme D'action

The mechanism of action of 3-Amino-2-methylpropan-1-ol involves its function as a buffer and a precursor in various chemical reactions. It interacts with molecular targets through its amino and hydroxyl groups, facilitating reactions such as the formation of oxazolines and other derivatives . The pathways involved include hydrogenation and substitution reactions, which are crucial for its role in organic synthesis .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

3-Aminopropan-1-ol (CAS: 156-87-6)

- Molecular Formula: C₃H₉NO

- Molecular Weight : 75.1 g/mol

- Physical Properties: Higher water solubility (100 g/100 mL at 25°C), boiling point (187°C), and lower density (0.99 g/cm³) compared to 3-amino-2-methylpropan-1-ol .

- Applications : Used in surfactants and corrosion inhibitors due to its hydrophilic nature.

- Safety : Exhibits acute oral toxicity (LD₅₀: 2,000–5,000 mg/kg in rats) and mild skin irritation .

2-Amino-2-methyl-1-propanol (CAS: 124-68-5)

- Molecular Formula: C₄H₁₁NO

- Molecular Weight : 89.14 g/mol

- Physical Properties: Structural isomer of this compound, with the amino group on the second carbon. Similar boiling point (~168°C) but distinct reactivity due to steric effects.

- Applications : Used in gas treatment (CO₂ scrubbing) and polymer crosslinking agents.

3-(Diethylamino)-2,2-dimethyl-propan-1-ol (CAS: Not provided)

- Molecular Formula: C₉H₂₁NO

- Molecular Weight : 159.27 g/mol

- Physical Properties : Higher boiling point (226.6°C), lower density (0.875 g/cm³), and flash point (73.9°C) .

- Applications : Likely used in fragrances or surfactants, given its tertiary amine structure.

- Safety : Requires stringent PPE, including chemical-resistant gloves and NIOSH-approved respirators .

2-Amino-1,3-propanediol (Serinol; CAS: 534-03-2)

- Molecular Formula: C₃H₉NO₂

- Molecular Weight : 105.14 g/mol

- Physical Properties : Contains two hydroxyl groups, leading to higher polarity and water solubility.

- Applications : Utilized in biochemical research and as a precursor for glycerol analogs.

3-Amino-2-benzylpropan-1-ol (CAS: 66102-69-0)

- Molecular Formula: C₁₀H₁₅NO

- Molecular Weight : 165.23 g/mol

- Physical Properties : Benzyl substitution increases hydrophobicity (logP: 0.27) and reduces water solubility.

- Applications: Potential use in chiral synthesis due to its aromatic substituent.

Comparative Data Table

Activité Biologique

3-Amino-2-methylpropan-1-ol (AMP) is an alkanolamine characterized by its molecular formula C4H11NO. This compound has garnered attention due to its diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This article explores the biological activity of AMP, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

AMP is a colorless liquid that is miscible with water and soluble in alcohols. Its structure allows it to serve as a versatile buffer and a precursor for various organic compounds. The mechanism of action primarily involves its role as a reactive amine, participating in several biochemical pathways:

- Buffering Capacity : AMP can stabilize pH levels in biochemical assays, making it useful in biological experiments.

- Precursor Role : It acts as a precursor in the synthesis of oxazolines when reacted with acyl chlorides, showcasing its versatility in organic synthesis .

Biochemical Pathways and Pharmacokinetics

AMP influences cellular functions through several biochemical pathways:

- Cellular Effects : As an alkanolamine, AMP can modulate cell function by altering membrane dynamics and influencing receptor activity.

- Pharmacokinetics : The compound's solubility in water enhances its bioavailability, allowing for efficient absorption and distribution within biological systems .

1. Antimicrobial Properties

Research has indicated that AMP exhibits antimicrobial activity against various pathogens. A study focusing on the synthesis of derivatives based on AMP demonstrated selective activity against Chlamydia, indicating potential for developing new antimicrobial agents .

2. CO2 Capture Research

AMP has been investigated for its role in carbon dioxide capture technologies. Experimental studies measured the solubility of CO2 in aqueous solutions containing AMP, revealing its effectiveness as a solvent in reducing greenhouse gas emissions . This application highlights its significance in environmental chemistry.

3. Drug Development

AMP is involved in the synthesis of pharmaceutical compounds. For instance, it is a component of drugs like ambuphylline, which is used for treating respiratory conditions. Its ability to form stable complexes with other molecules enhances drug efficacy.

Table 1: Summary of Biological Activities of this compound

Q & A

Q. What are the recommended synthetic routes for 3-Amino-2-methylpropan-1-ol, and how are they optimized for laboratory-scale production?

- Methodological Answer : The synthesis typically involves reductive amination of 2-methylpropanal with ammonia under catalytic hydrogenation. Key parameters include:

- Catalyst selection : Use of Raney nickel or palladium on carbon (Pd/C) to reduce imine intermediates .

- Temperature control : Reactions are conducted at 50–80°C to balance yield and byproduct formation .

- Solvent choice : Ethanol or methanol is preferred to enhance solubility of intermediates.

Post-synthesis, crude product is purified via vacuum distillation or recrystallization (e.g., using ethanol/water mixtures) .

Q. How can researchers ensure purity and structural fidelity of this compound during characterization?

- Methodological Answer :

- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) resolves impurities .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for NH₂ (δ 1.2–1.5 ppm), CH₃ groups (δ 1.0–1.3 ppm), and hydroxyl (δ 3.5–4.0 ppm) confirm structure .

- FT-IR : Bands at ~3350 cm⁻¹ (N-H/O-H stretch) and ~1050 cm⁻¹ (C-O stretch) validate functional groups .

- Mass spectrometry : ESI-MS ([M+H]⁺ = 104.1) confirms molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 5 ppm) .

- Spill management : Neutralize spills with dilute acetic acid, then absorb with inert material (e.g., vermiculite) .

- First aid : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be enhanced, and what analytical methods validate chiral resolution?

- Methodological Answer :

- Chiral synthesis : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to achieve >99% e.e. .

- Resolution techniques :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase .

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives .

- Validation : Polarimetry ([α]D²⁵ = ±15° for enantiomers) and circular dichroism (CD) spectroscopy confirm optical purity .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay standardization : Compare results across cell lines (e.g., HEK293 vs. HeLa) and control for pH/temperature variations .

- Structural analogs : Test derivatives (e.g., fluorinated or methyl-substituted variants) to isolate structure-activity relationships .

- Meta-analysis : Use tools like PubChem BioAssay to cross-reference IC₅₀ values and identify outliers .

Q. What strategies improve the hydrolytic stability of this compound in aqueous formulations?

- Methodological Answer :

- pH optimization : Stabilize at pH 6–7 to minimize amine protonation and hydroxyl group reactivity .

- Co-solvents : Add 10–20% glycerol or polyethylene glycol (PEG-400) to reduce water activity .

- Protective groups : Temporarily acetylate the amine or hydroxyl group during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.